4-Methyl-3-(piperazin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(piperazin-1-ylmethyl)phenol is a chemical compound that features a phenol group substituted with a methyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(piperazin-1-ylmethyl)phenol typically involves the Mannich reaction, where a phenol derivative reacts with formaldehyde and a secondary amine, such as piperazine . The reaction conditions often include an acidic catalyst to facilitate the formation of the Mannich base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the piperazine ring.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-Methyl-3-(piperazin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, potentially modulating their activity. The phenol group may also contribute to the compound’s biological effects by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(piperazin-1-ylmethyl)aniline: Similar structure but with an amine group instead of a phenol group.
4-Methyl-3-(piperazin-1-ylmethyl)benzaldehyde: Contains an aldehyde group instead of a phenol group.
Uniqueness
4-Methyl-3-(piperazin-1-ylmethyl)phenol is unique due to the presence of both a phenol group and a piperazine moiety, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(5-methoxy-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-3-4-13(16-2)9-12(11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
InChI Key |
UTPUOLALNQIPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.